(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone
Descripción
The compound “(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone” features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a methyl group, a phenyl ring, and a piperidin-1-yl methanone moiety. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) may enhance metabolic stability, while the piperidinyl methanone moiety could act as a pharmacophore for target binding .
Propiedades
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-21-19(23(28)26-11-6-3-7-12-26)14-20(17-8-4-2-5-9-17)24-22(21)27(25-16)18-10-13-31(29,30)15-18/h2,4-5,8-9,14,18H,3,6-7,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDFPUONKHFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in the modulation of the excitability of cells, which is a critical process in various physiological functions.
Biochemical Pathways
The activation of GIRK channels by the compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator. It also exhibits improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by the compound leads to the modulation of cell excitability. This can have various effects at the molecular and cellular levels, depending on the specific physiological context.
Análisis Bioquímico
Biochemical Properties
The compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound has been identified as a potent and selective GIRK1/2 activator.
Cellular Effects
The compound’s influence on cell function is primarily through its impact on GIRK channels. These channels are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues.
Molecular Mechanism
The compound exerts its effects at the molecular level by activating GIRK channels. This activation is achieved through binding interactions with the channels, leading to changes in cell excitability.
Temporal Effects in Laboratory Settings
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds.
Dosage Effects in Animal Models
The effects of the compound in animal models have not been explicitly mentioned in the available literature.
Actividad Biológica
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its structure, synthesis, and various biological activities, including anticancer properties and enzyme inhibition.
Structural Characteristics
The molecular formula of the compound is , and it features a unique combination of functional groups that may contribute to its biological activity. The presence of the pyrazolo and piperidine moieties suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions. Common approaches include:
- Condensation Reactions : Combining appropriate precursors to form the desired pyrazolo-pyridine framework.
- Functional Group Modifications : Introducing the piperidine moiety through nucleophilic substitution or coupling reactions.
These methods emphasize the importance of strategic planning in synthetic chemistry to achieve high yields and purity.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activity . For instance, a study highlighted the ability of pyrazolo[3,4-b]pyridine derivatives to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in cancer progression .
The following table summarizes some relevant findings on related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivative | Contains pyrazole and pyridine rings | Anticancer activity |
| 3-Methylpyrazole Derivative | Methyl substitution on pyrazole | Enzyme inhibition |
| Piperidine-based Compound | Piperidine ring with functional groups | Antimicrobial properties |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor , particularly against enzymes involved in cancer metastasis and progression. For example, similar compounds have shown promise in inhibiting fascin protein, which is implicated in cell migration and invasion in metastatic cancers .
Case Studies
Several case studies have investigated the biological activity of structurally related compounds:
- Inhibition of AMPA Receptors : A study demonstrated that certain pyrazolo derivatives effectively inhibited AMPA-type ionotropic glutamate receptors, which are crucial in neurological processes. The IC50 values for these compounds ranged from 60 nM to higher concentrations depending on structural modifications .
- Antimicrobial Activity : Another study explored the antimicrobial properties of piperidine derivatives, revealing that modifications could enhance activity against various bacterial strains .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assays : Assessing how well the compound binds to target proteins.
- Metabolic Stability Tests : Evaluating how long the compound remains active in biological systems.
These studies provide insights into how modifications to the structure can influence both PD and PK profiles.
Comparación Con Compuestos Similares
Structural Comparison
Key Observations :
- The target compound’s pyrazolo[3,4-b]pyridine core is distinct from pyrazolo[3,4-d]pyrimidine derivatives in kinase-targeting patents .
- Sulfone and sulfonyl groups (common in both the target compound and EP 1 808 168 B1 derivatives) may improve solubility and target affinity .
- Piperidine/pyrrolidine moieties are recurrent in kinase inhibitors, suggesting shared binding mechanisms .
Pharmacological Activities
- Target Compound: Hypothesized anticancer/kinase inhibition activity based on structural analogy. The piperidinyl methanone group is prevalent in kinase inhibitors (e.g., PI3K/mTOR inhibitors) .
- EP 1 808 168 B1 Derivatives : Explicitly designed as kinase inhibitors, with methanesulfonylphenyl groups enhancing target selectivity .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Core Formation: Cyclocondensation of substituted pyrazole and pyridine precursors under acidic or basic conditions (e.g., using POCl₃ or K₂CO₃) .
- Sulfone Introduction: Oxidation of the tetrahydrothiophene moiety using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to achieve the 1,1-dioxide group .
- Piperidine Coupling: Amide bond formation via coupling reagents (e.g., EDC/HOBt) between the pyrazolo-pyridine intermediate and piperidine .
- Critical Conditions: Temperature (60–120°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., Pd catalysts for cross-coupling steps) significantly impact yield .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring systems (e.g., δ 2.1–2.3 ppm for methyl groups; aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺] at m/z 478.18) .
- X-ray Crystallography: Resolves stereochemistry and bond angles, particularly for the sulfone and piperidine groups .
Advanced Research Questions
Q. How can regioselectivity in pyrazolo[3,4-b]pyridine core formation be optimized?
- Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor cyclization at the 3,4-position over 1,2-positions .
- Catalytic Control: Pd-mediated cross-coupling reactions enhance regioselectivity; ligands like XPhos improve steric guidance .
- Temperature Gradients: Lower temperatures (0–25°C) reduce side-product formation during cyclocondensation .
- Data Example:
| Reaction Condition | Regioselectivity (3,4 vs. 1,2) | Yield (%) |
|---|---|---|
| DMF, 80°C, Pd(OAc)₂ | 9:1 | 72 |
| THF, 25°C, No Catalyst | 3:1 | 45 |
Q. How should researchers address contradictions in reported biological activity data across assays?
- Methodological Answer:
- Orthogonal Assays: Use complementary methods (e.g., cell viability assays + target-specific enzymatic assays) to confirm activity .
- Concentration Gradients: Test multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects at higher doses .
- Buffer Optimization: Vary pH (6.5–7.5) and ionic strength to mimic physiological conditions and reduce assay artifacts .
- Case Study: Inconsistent IC₅₀ values for kinase inhibition were resolved by replacing DMSO with PEG-400 as a solubilizing agent, reducing solvent interference .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodological Answer:
- In Vitro Models: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the piperidine ring) .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to block CYP450-mediated degradation .
- Prodrug Design: Mask polar groups (e.g., sulfone) with ester linkages to enhance stability .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer:
- Key Modifications:
- Piperidine Substitution: N-methylation reduces basicity, improving membrane permeability .
- Sulfone Replacement: Replacing the 1,1-dioxidotetrahydrothiophene with a morpholine-dione increases aqueous solubility .
- SAR Table:
| Derivative | Modification Site | Activity (IC₅₀, nM) |
|---|---|---|
| Parent Compound | - | 120 |
| N-Methylpiperidine Analog | Piperidine N-methylation | 85 |
| Morpholine-dione Analog | Sulfone → Morpholine-dione | 150 |
Experimental Design Considerations
- Target Validation: Use CRISPR/Cas9 knockout models to confirm on-target effects .
- Pharmacokinetics: Employ LC-MS/MS for plasma stability studies (sampling at 0, 1, 4, 8, 24 h post-dose) .
- Toxicology: Screen for hERG channel inhibition (patch-clamp assays) to assess cardiac risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
